2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a benzylamino group, a furan ring, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzylamine with furan-2-carbaldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Benzyl-substituted quinazolinone derivatives.
Scientific Research Applications
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a thiophene ring instead of a furan ring.
2-(benzylamino)-7-(pyridin-2-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUSNXTNZPUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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